![molecular formula C26H24F3N5O5 B1514014 (2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1514014.png)
(2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a derivative of L-alanine, an amino acid, and features a benzimidazole and pyridine moiety, which contribute to its diverse chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid;2,2,2-trifluoroacetic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the protection of the amino group of L-alanine, followed by the introduction of the ethylphenylamino group through a nucleophilic substitution reaction. The benzimidazole and pyridine moieties are then introduced via condensation reactions. The final step involves the deprotection of the amino group and the formation of the trifluoroacetic acid salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically modified microorganisms that express the necessary enzymes for the synthesis. Alternatively, chemical synthesis methods can be scaled up using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
科学的研究の応用
(2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and proteins, altering their activity and function. The benzimidazole and pyridine moieties play a crucial role in binding to active sites, thereby modulating biological processes.
類似化合物との比較
Similar Compounds
L-Alanine derivatives: Compounds with similar amino acid backbones but different substituents.
Benzimidazole derivatives: Compounds featuring the benzimidazole moiety with various functional groups.
Pyridine derivatives: Compounds containing the pyridine ring with different substituents.
Uniqueness
(2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid;2,2,2-trifluoroacetic acid is unique due to its combination of L-alanine, benzimidazole, and pyridine moieties, which confer distinct chemical and biological properties not found in simpler analogs.
特性
分子式 |
C26H24F3N5O5 |
|---|---|
分子量 |
543.5 g/mol |
IUPAC名 |
(2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H23N5O3.C2HF3O2/c1-2-29(18-6-4-3-5-7-18)15-21(24(31)32)28-23(30)17-8-9-19-20(14-17)27-22(26-19)16-10-12-25-13-11-16;3-2(4,5)1(6)7/h3-14,21H,2,15H2,1H3,(H,26,27)(H,28,30)(H,31,32);(H,6,7)/t21-;/m0./s1 |
InChIキー |
OIYMVJIIZKWMID-BOXHHOBZSA-N |
異性体SMILES |
CCN(C[C@@H](C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=NC=C3)C4=CC=CC=C4.C(=O)(C(F)(F)F)O |
正規SMILES |
CCN(CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=NC=C3)C4=CC=CC=C4.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


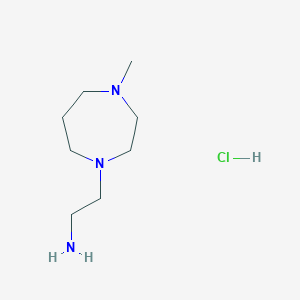
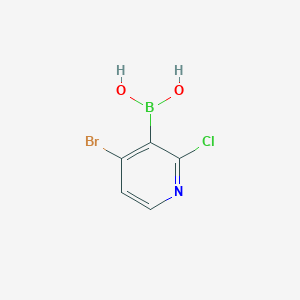
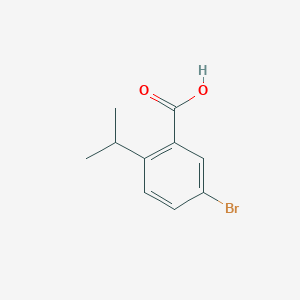
![3H-Pyrazolo[3,4-b]pyridine, 5-bromo-3-methyl-](/img/structure/B1513991.png)
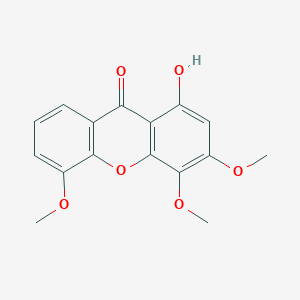
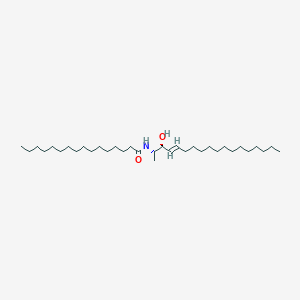
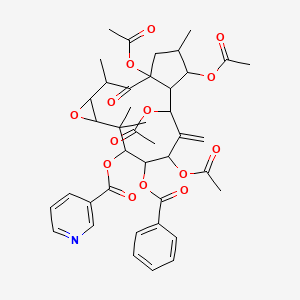
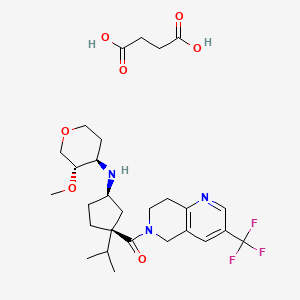
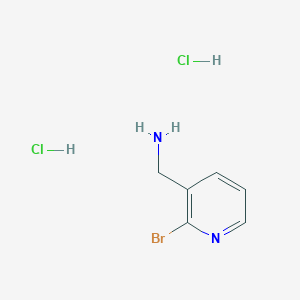

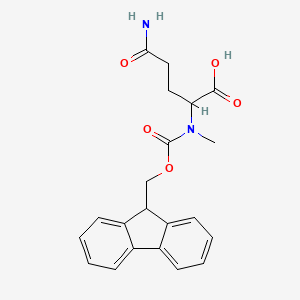
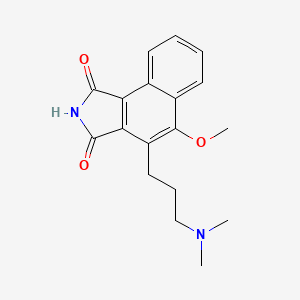
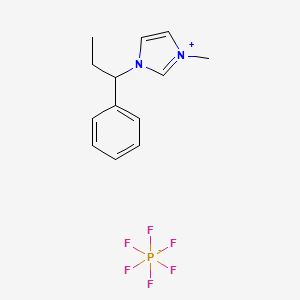
![3H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester](/img/structure/B1514011.png)
